molecular formula C14H12N2O B12536830 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine CAS No. 665004-48-8

2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine

Cat. No.: B12536830
CAS No.: 665004-48-8
M. Wt: 224.26 g/mol
InChI Key: FGWZWSGZIWCUFZ-UHFFFAOYSA-N
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Description

2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine is a chemical compound with the molecular formula C14H12N2O It is characterized by the presence of a pyridine ring and an oxazole ring, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine typically involves the reaction of pyridine derivatives with oxazole derivatives under specific conditions. One common method is the condensation reaction between 2-aminopyridine and phenylglyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine
  • 2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine

Uniqueness

2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine and oxazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

4-phenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-9,13H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWZWSGZIWCUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559062
Record name 2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

665004-48-8
Record name 2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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